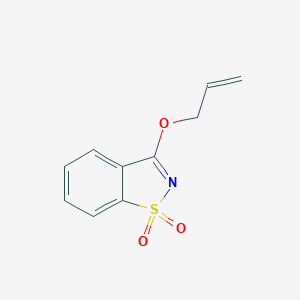

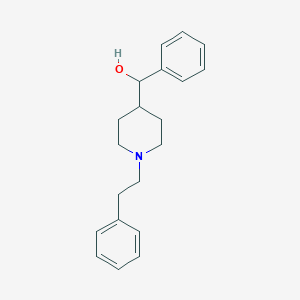

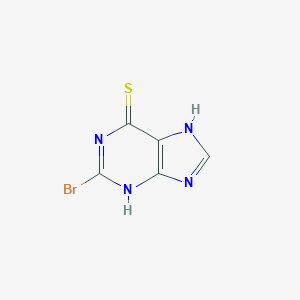

![molecular formula C13H18N2 B166751 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane CAS No. 134574-95-1](/img/structure/B166751.png)

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

描述

“1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane” is a type of 3-Azabicyclo[3.1.0]hexane derivative . These derivatives are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An intramolecular radical cyclopropanation of unactivated alkenes with simple α-methylene group of aldehydes as C1 source via a Cu(I)/secondary amine cooperative catalyst has been reported .Molecular Structure Analysis

3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .Chemical Reactions Analysis

The formation of 3-Azabicyclo[3.1.0]hexane is completed by an oxidase heterotetramer with the association of a nonribosomal peptide synthetase (NRPS) . The DADH precursor was prepared in Escherichia coli to produce a conjugate subjected to in vitro enzymatic hydrolysis for offloading from an amino-group carrier protein .科学研究应用

1. Antitumor Agents

- Application Summary: A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .

- Methods of Application: Antiproliferative activity of products was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .

- Results: The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines . The screened compounds have demonstrated a significant effect of the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

2. Stereoselective Synthesis

- Application Summary: The 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold is a core structure in several lead compounds and drug candidates . A plethora of methods have been developed for its synthesis .

- Methods of Application: The synthesis involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA), using a dirhodium(II) catalyst .

- Results: By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .

3. Palladium-Catalyzed Cyclopropanation

- Application Summary: This compound has been used in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones .

- Methods of Application: The cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

- Results: The major diastereoisomers could be easily isolated by chromatography on silica gel . This protocol provides a practical route to the mu opioid receptor antagonist CP-866,087 .

4. (3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes

- Application Summary: The compound has been used in the synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes .

- Methods of Application: Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .

- Results: The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .

5. Palladium-Catalyzed Cyclopropanation

- Application Summary: This compound has been used in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones .

- Methods of Application: The cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

- Results: The major diastereoisomers could be easily isolated by chromatography on silica gel . This protocol provides a practical route to the mu opioid receptor antagonist CP-866,087 .

6. (3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes

- Application Summary: The compound has been used in the synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes .

- Methods of Application: Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .

- Results: The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .

未来方向

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

属性

IUPAC Name |

(3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOOTPCVPUXCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CN(C2)CC3=CC=CC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577250 | |

| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane | |

CAS RN |

134574-95-1 | |

| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。